rel-(2R,5R)-5-(3-bromophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine
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Overview
Description
rel-(2R,5R)-5-(3-bromophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is a complex organic compound with a unique structure that includes a bromophenyl group, dimethyl groups, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,5R)-5-(3-bromophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
rel-(2R,5R)-5-(3-bromophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, rel-(2R,5R)-5-(3-bromophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique properties may lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of rel-(2R,5R)-5-(3-bromophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to active sites, modulating the activity of these targets and influencing biochemical pathways. This can result in various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Noble Gas Compounds: While not directly related, noble gas compounds also exhibit unique chemical properties and reactivity.
Uniqueness
rel-(2R,5R)-5-(3-bromophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C13H14BrF3N2O |
---|---|
Molecular Weight |
351.16 g/mol |
IUPAC Name |
(3R,6R)-3-(3-bromophenyl)-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-5-amine |
InChI |
InChI=1S/C13H14BrF3N2O/c1-11(8-4-3-5-9(14)6-8)7-20-12(2,10(18)19-11)13(15,16)17/h3-6H,7H2,1-2H3,(H2,18,19)/t11-,12+/m0/s1 |
InChI Key |
UPESQAMFXPZYHX-NWDGAFQWSA-N |
Isomeric SMILES |
C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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